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molecular formula C10H12N2O3 B1595298 4-Nitro-N-propylbenzamide CAS No. 2585-24-2

4-Nitro-N-propylbenzamide

Cat. No. B1595298
M. Wt: 208.21 g/mol
InChI Key: MDRVSZJDSUDYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06077870

Procedure details

The method of Example 3 is repeated using 4-nitrobenzoyl chloride and n-propyl amine in the amidation step. This yields N-n-propyl4-nitrobenzamide (CPI1047).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C1C=C[C:7]([C:8](Cl)=[O:9])=CC=1)([O-])=O.C(N)CC.[CH2:17]([NH:20][C:21](=[O:31])[C:22]1[CH:27]=[CH:26][C:25]([N+:28]([O-])=O)=[CH:24][CH:23]=1)[CH2:18][CH3:19]>>[CH2:17]([NH:20][C:21](=[O:31])[C:22]1[CH:27]=[CH:26][C:25]([NH:28][C:8](=[O:9])[CH3:7])=[CH:24][CH:23]=1)[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)NC(C1=CC=C(C=C1)NC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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